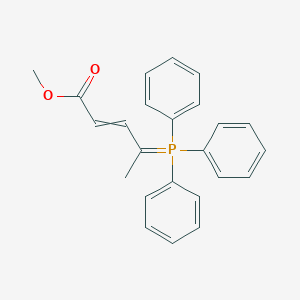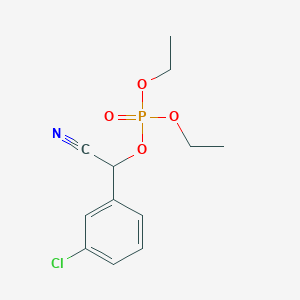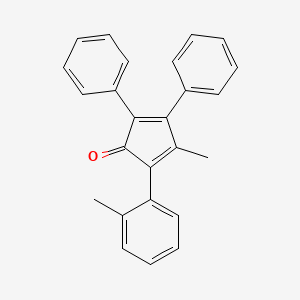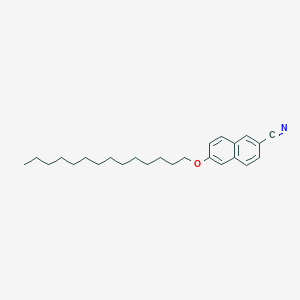
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications in various scientific fields. This compound is characterized by its stability, low volatility, and ability to dissolve a wide range of substances, making it a valuable tool in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-ethylpyridine with butyl halides, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality ionic liquids suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons.
Substitution: This involves the replacement of one functional group with another, commonly occurring in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide or electrophiles such as alkyl halides are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Scientific Research Applications
1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate has a wide array of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions that are challenging in conventional solvents.
Biology: The compound’s ability to stabilize proteins and enzymes makes it valuable in biochemical studies.
Medicine: Research into drug delivery systems often utilizes this ionic liquid due to its biocompatibility and ability to enhance the solubility of pharmaceutical compounds.
Industry: Its use in electrochemical applications, such as batteries and capacitors, highlights its importance in energy storage technologies.
Mechanism of Action
The mechanism by which 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate exerts its effects involves interactions at the molecular level. The compound can disrupt hydrogen bonding networks, alter solvation dynamics, and stabilize transition states in chemical reactions. These interactions are crucial for its role as a solvent and catalyst in various processes.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylpyridinium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness: Compared to these similar compounds, 1-Butyl-3-ethylpyridin-1-ium trifluoromethanesulfonate offers unique advantages in terms of its solubility profile and stability. Its specific structure allows for enhanced interactions with a broader range of substances, making it particularly useful in specialized applications where other ionic liquids may fall short.
Properties
CAS No. |
916730-37-5 |
|---|---|
Molecular Formula |
C12H18F3NO3S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
1-butyl-3-ethylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C11H18N.CHF3O3S/c1-3-5-8-12-9-6-7-11(4-2)10-12;2-1(3,4)8(5,6)7/h6-7,9-10H,3-5,8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
JRYSDKCBOWQTHG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
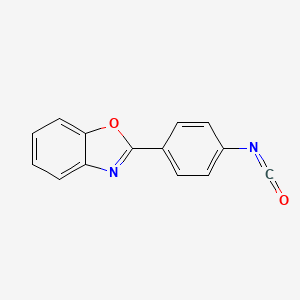
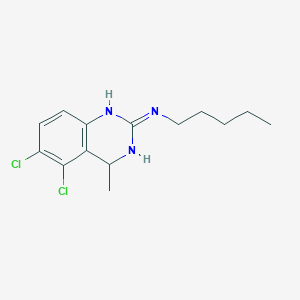
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

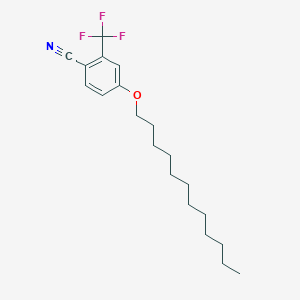
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
